1,6-Naphthyridine Core Outperforms 1,5-Naphthyridine Core in c-Met Kinase Inhibition
In a head-to-head scaffold comparison study, 1,6-naphthyridine-based c-Met kinase inhibitors demonstrated superior enzymatic potency relative to their 1,5-naphthyridine counterparts. The most potent 1,6-naphthyridine analog (compound 2t) achieved an IC₅₀ of 2.6 μM against c-Met kinase, while the corresponding 1,5-naphthyridine series yielded compounds with higher IC₅₀ values, confirming that the 1,6-regioisomeric core is a more promising inhibitory scaffold [1].
| Evidence Dimension | c-Met kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,6-naphthyridine series: best compound 2t IC₅₀ = 2.6 μM |
| Comparator Or Baseline | 1,5-naphthyridine series (structurally matched analogs): IC₅₀ values higher (less potent) than the 1,6-series |
| Quantified Difference | The 1,6-naphthyridine scaffold delivers measurably superior c-Met inhibition compared to the 1,5-naphthyridine scaffold. |
| Conditions | c-Met kinase enzymatic assay; BaF3-TPR-Met cell proliferation assay (low micromolar range) |
Why This Matters
For procurement decisions in c-Met-targeted drug discovery, selecting the 1,6-naphthyridine regioisomer is critical because the 1,5 isomer consistently underperforms in enzymatic potency.
- [1] Wu, J. F., Liu, M. M., Huang, S. X., & Wang, Y. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(15), 3066–3071. View Source
